1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one
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Overview
Description
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets .
Comparison with Similar Compounds
- 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine : Shares a similar core structure but differs in the substitution pattern on the piperidine ring.
- 3-(3-Methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one : Exhibits potent biological activity and is used in structure-activity relationship studies.
- N-(1-Benzyl-4-piperidinyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine : Another derivative with significant biological activity.
Uniqueness: 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-15-11-21(17-16-14(6-9-23-16)18-12-19-17)8-7-20(15)10-13-4-2-1-3-5-13/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRIFEKMNDYEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC3=C2SC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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